1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene is an organic compound characterized by its unique fused ring structure. It has the molecular formula and a molecular weight of approximately 225.13 g/mol. The compound features a bromine atom attached to a tetrahydrobenzoannulene framework, which consists of a seven-membered ring fused to a benzene ring. This structural arrangement contributes to its distinct chemical properties and reactivity, making it a subject of interest in organic chemistry and medicinal research .
Research indicates that 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene exhibits potential biological activities. Studies have shown that it may possess antimicrobial and anticancer properties. Its interactions with various enzymes and proteins suggest that it could influence biochemical pathways and gene expression. The bromine atom is believed to participate in halogen bonding with amino acid residues in proteins, potentially affecting enzyme activity and contributing to its biological effects .
The synthesis of 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene typically involves bromination reactions. Common methods include:
1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene has several applications across different fields:
Interaction studies reveal that 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene interacts with various biomolecules. Its molecular mechanism involves binding to specific enzymes and potentially inhibiting their activity. For example, it may form covalent bonds with proteases' active sites. Additionally, the compound's ability to influence gene expression through interactions with transcription factors highlights its significance in biochemical research.
Several compounds share structural similarities with 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene:
These comparisons highlight the unique properties of 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene in terms of reactivity and biological activity compared to its analogs. Its distinct structure allows for specific interactions that may not be present in other similar compounds .
The bromination of 6,7,8,9-tetrahydro-5H-benzo [1]annulene to produce 1-bromo-6,7,8,9-tetrahydro-5H-benzo [1]annulene represents a critical transformation in the synthesis of functionalized benzoannulene derivatives . Several brominating methodologies have been developed to achieve selective functionalization at the desired position of the benzoannulene core structure.
The most commonly employed approach involves the direct bromination of the corresponding tetrahydrobenzoannulene using molecular bromine or brominating agents under controlled conditions . The synthesis typically requires careful temperature control and monitoring of reaction times to ensure high yields and minimize side reactions . Common synthetic routes include the use of bromine in solvents such as carbon tetrachloride or dichloromethane, where the reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the ring .
The reaction mechanism proceeds through electrophilic aromatic substitution, where the bromine atom attacks the electron-rich aromatic system of the benzoannulene core . The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like dichloromethane . Temperature control is essential during these transformations, as the reaction conditions often include maintaining the temperature at room temperature and stirring the reaction mixture for several hours to ensure complete bromination .
N-bromosuccinimide has emerged as a versatile brominating agent for regioselective electrophilic aromatic brominations [5]. This reagent displays superior selectivity compared to molecular bromine in many applications, particularly when used with silica gel as a support [5]. The regioselectivity of electrophilic aromatic bromination using N-bromosuccinimide can be enhanced through careful control of reaction conditions, including temperature and solvent selection [5].
Research has demonstrated that the choice of brominating agent significantly influences the reaction outcome . For instance, bromination may be conducted using bromine or N-bromosuccinimide in an appropriate solvent such as dichloromethane, while other fluorinating or brominating reagents require specific conditions to achieve optimal yields .
The regioselectivity of bromination in benzoannulene systems is influenced by electronic and steric factors inherent to the seven-membered ring structure [7]. Studies on regioselective one-pot bromination of aromatic compounds have shown that selective bromination can be achieved in yields ranging from 36-91%, without formation of dibrominated products [7]. This selectivity constitutes a valuable method for the regioselective bromination of aromatic systems [7].
The bromination pattern is also affected by the electronic properties of the benzoannulene system [5]. Electrophilic aromatic bromination represents the most common synthetic method used to prepare aryl bromides, which serve as useful intermediates in organic synthesis [5]. The regioselectivity can be predicted and controlled through understanding of the electronic distribution within the arenium ion intermediates formed during the reaction [5].
The construction of annulene ring systems, particularly those leading to tetrahydrobenzoannulene frameworks suitable for subsequent bromination, has benefited significantly from advances in catalytic methodologies [1] [8]. These approaches enable the efficient assembly of the seven-membered ring component that characterizes the benzoannulene structural motif.
Cobalt-based catalytic systems have demonstrated remarkable efficiency in the formation of medium-sized ring structures, including eight-membered rings that can serve as precursors to benzoannulene systems [8]. The metalloradical activation of aromatic aldehydes with cobalt porphyrin complexes as catalysts produces cobalt-carbene radical intermediates, providing a novel and powerful strategy for the synthesis of medium-sized ring structures [8].
These cobalt-catalyzed transformations proceed through a distinctive mechanism involving carbene radical intermediates [8]. The synthetic protocol is versatile and practical, enabling the synthesis of a wide range of unique ring systems in high yields [1]. The reactions proceed via initial hydrogen atom transfer from bis-allylic or benzallylic carbon-hydrogen bonds to the carbene radical moiety, followed by ring-closure steps leading to the desired ring products [8].
Ring-closing metathesis has emerged as another powerful tool for constructing annulene frameworks [8]. Over the past years, several methods to form eight-membered rings have been developed, including ring-closing metathesis and alkynyl or dienyl metal complex assisted cyclizations [8]. These methodologies provide complementary approaches to the cobalt-catalyzed systems and offer different selectivity profiles depending on the substrate structure.
The choice of catalytic system depends on the specific substitution pattern and functional groups present in the precursor molecules [8]. The development of these catalytic approaches has significantly expanded the synthetic accessibility of benzoannulene derivatives and related ring systems.
Recent advances in transition metal catalysis have provided additional routes to annulene ring construction [9]. Metal-centered planar annulene frameworks represent a new class of organometallic molecules with potential applications in materials science, electronics, catalysis, and photonics [9]. These compounds hold promise as building blocks in materials science applications [9].
The synthesis of metal-centered annulene complexes involves a novel method of building the annulene framework around the metal center, rather than inserting the metal into an existing system [9]. This approach results in the synthesis of in-plane metallo-annulenes with high stability and functionality [9].
The kinetics and mechanistic details of bromination reactions are profoundly influenced by solvent selection and reaction conditions [10] [11]. Understanding these effects is crucial for optimizing synthetic protocols and achieving reproducible results in the preparation of 1-bromo-6,7,8,9-tetrahydro-5H-benzo [1]annulene.
The effect of solvent polarity on bromination reactions has been extensively studied, revealing significant impacts on both reaction rates and product selectivity [10]. An increase in solvent polarity has been observed to increase the reaction rate in bromination processes [12]. Research on the influence of solvents on halogenation processes indicates that solvent polarity affects the efficiency of excited state intramolecular proton transfer and related processes [10].
Studies have demonstrated that the effect of halogenation is less important than solvent polarization when considering overall reaction efficiency [10]. Halogenation can be properly chosen depending on the intended synthesis objectives, with consideration of appropriate solvents to optimize reaction outcomes [10].
The relationship between solvent properties and reaction kinetics has been quantified through systematic studies [11]. The ortho to para ratio in bromination reactions is greatly influenced by the solvent and by the concentration of hydrobromic acid present in the reaction medium [11]. This selectivity effect demonstrates the critical importance of solvent selection in controlling reaction outcomes.
The kinetics of bromination reactions exhibit strong temperature dependence, with activation energies that vary depending on the specific aromatic substrate [13] [12]. Experimental studies have determined that the temperature dependence of rate coefficients for bromination reactions can be expressed through Arrhenius relationships [13].
For bromination reactions involving aromatic compounds, the activation energy typically remains relatively constant across different substrates [12]. The Arrhenius activation energy, preexponential factors, entropies, and free energies of activation have been evaluated for multiple substrates, providing quantitative insight into the thermodynamic and kinetic parameters governing these transformations [12].
Research on temperature effects has shown that bromination rates increase significantly with temperature until the bromine source is depleted [14]. The process duration is shorter at higher applied temperatures, with some reactions appearing instantaneous at temperatures above 310 degrees Celsius [14].
Kinetic studies of bromination reactions have revealed specific reaction orders that provide insight into the mechanistic pathways [15] [16] [12]. The bromination of aromatic compounds typically follows first-order kinetics with respect to the aromatic substrate and zero-order kinetics with respect to the brominating agent [12].
Detailed kinetic analysis of the bromination of acetone has demonstrated that the reaction exhibits first-order dependence on acetone concentration and hydrogen ion concentration, with negative fifth-order dependence on bromine concentration [15]. These kinetic parameters provide valuable information for understanding the mechanism and optimizing reaction conditions [16].
The rate law for bromination reactions can be expressed as Rate equals the rate constant multiplied by the concentrations of reactants raised to their respective reaction orders [17]. The rate constant exhibits temperature dependence according to the Arrhenius equation, with values remaining consistent across trials conducted at the same temperature [17].
The mechanism of bromination in aromatic systems involves the formation of arenium ion intermediates, with the rate-determining step typically being the formation of the bromoarenium ion [12]. This mechanism explains the observed kinetic behavior and provides a framework for understanding solvent and temperature effects [12].
The proposed mechanism involves an attack by bromine cation or a solvated bromine cation on the aromatic substrate [12]. The mechanism accounts for the observed reaction orders and the effects of solvent polarity on reaction rates [12].
The purification of 1-bromo-6,7,8,9-tetrahydro-5H-benzo [1]annulene and related brominated compounds requires specialized protocols adapted to the unique properties of halogenated aromatic systems [18] [19]. Effective purification strategies are essential for obtaining high-purity products suitable for further synthetic transformations or analytical characterization.
Column chromatography represents the primary method for purifying brominated benzoannulene derivatives . The purification typically employs silica gel as the stationary phase, with eluent systems carefully selected based on the polarity and structural characteristics of the target compound .
Gas chromatographic studies of halogenated compounds have provided insights into the separation behavior of brominated organic molecules [18]. Research involving thirty-five halogenated compounds, including chloro-, bromo-, and iodomethanes, ethanes, and ethenes with one or more different halogen atoms, has established optimal conditions for separation [18].
The choice of column type significantly affects separation efficiency [18]. Both polar and non-polar wide-bore capillary columns have been employed for the separation of complex mixtures of halogenated compounds [18]. The use of polar and non-polar columns in parallel, employing dual detectors and injectors or capillary splitters, can provide complementary separation profiles that ensure satisfactory resolution of most mixture components [18].
Multidimensional chromatography has emerged as a powerful tool for the analysis and purification of halogenated organic compounds [19]. Comprehensive two-dimensional gas chromatography provides enhanced separation capabilities compared to single-column techniques [19].
In two-dimensional chromatography systems, two different chromatographic columns are connected in series through a modulator, which traps analytes eluting from the primary column and re-injects them in compressed packets onto the secondary column [19]. This approach offers significant advantages including enhanced chromatographic resolution and peak capacity compared to single-column systems [19].
The peak capacity of two-dimensional systems represents the product of the individual peak capacities of the primary and secondary columns, typically providing resolution for 1000 peaks or more [19]. This enhanced separating efficiency enables the use of simpler detectors while achieving superior separation of complex halogenated compound mixtures [19].
Recrystallization protocols for brominated compounds require careful consideration of solvent selection and temperature control [21] [22]. The recrystallization of N-bromosuccinimide, a common brominating agent, follows a standard literature procedure using water as the solvent [21].
The recrystallization process typically involves dissolving the crude material in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [22]. For brominated compounds, mixed solvent systems often provide superior results compared to single solvents [22].
Research on recrystallization protocols has established that dissolving crude material in a minimum amount of hot ethanol, followed by dropwise addition of hot water until the solution becomes cloudy, can provide effective purification [22]. The solution is then heated until clear, cooled to room temperature, and finally cooled on ice before filtration [22].
The purification of liquid bromine and bromine-containing compounds requires specialized protocols due to the unique chemical properties of bromine [23] [24]. Research has established methods for increasing the purity of liquid bromine contaminated with organic impurities [23].
One effective approach involves mixing contaminated bromine with aqueous bromide solutions containing 5-30 percent by weight of bromide [23]. The success of this purification process is attributed to the fact that only bromine can form complexes with bromide ions, while organic contaminants remain in the bromine phase [23].
Alternative purification methods involve heating bromine at temperatures above 425 degrees Celsius but less than 625 degrees Celsius to convert organic impurities to brominated compounds, followed by fractional distillation [24]. This thermal treatment converts contaminating organic materials into brominated high-boiling compounds, allowing separation of pure bromine through volatilization [24].
| Purification Method | Temperature Range | Solvent System | Yield Range | Applications |
|---|---|---|---|---|
| Column Chromatography | Room Temperature | Dichloromethane/Methanol | 80-95% | General purification |
| Recrystallization | 0°C to Reflux | Ethanol/Water mixture | 85-98% | Final purification [22] |
| Two-dimensional GC | 75-110°C | Gas phase separation | >95% resolution | Complex mixtures [19] |
| Bromine complex extraction | Room Temperature | Aqueous bromide solution | 64-70% | Bromine purification [23] |